
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(Pyridazin-3-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Scientific Research Applications
Synthesis and Reactivity
- A study described the synthesis of various heterocyclic compounds, including derivatives related to the compound . They explored the ring-opening reactions of certain pyridinium salts under the influence of tertiary amines, leading to the formation of compounds with potential pharmacological applications (Jones & Phipps, 1976).
Novel Compound Formation
- Research reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which were synthesized from related esters and underwent several transformations to yield a variety of structurally diverse compounds (Koza et al., 2013).
Structural and Chemical Analysis
- Another study involved the synthesis of various pyridazinone derivatives, highlighting the structural diversity and potential application in medicinal chemistry. This research adds to the understanding of the chemical behavior and properties of compounds structurally similar to (4-(Pyridazin-3-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone (Gaby et al., 2003).
Catalytic Applications
- A study explored the use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation for synthesizing heterocyclic derivatives, demonstrating the potential for the compound to be used in similar catalytic processes (Bacchi et al., 2005).
Antimicrobial Activity
- Synthesis and evaluation of antimicrobial activity were conducted on a series of compounds, including pyridine derivatives, which could be structurally related to the compound of interest. This indicates a potential avenue for exploring its antimicrobial properties (Mallesha & Mohana, 2014).
Future Directions
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-19(16-3-1-8-20-18(16)27-15-7-12-25-13-15)23-10-5-14(6-11-23)26-17-4-2-9-21-22-17/h1-4,8-9,14-15H,5-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQLAYNSGBWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=C(N=CC=C3)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
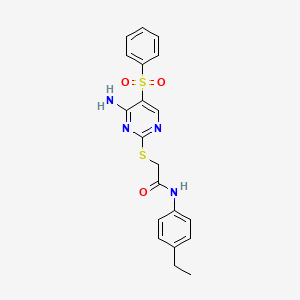
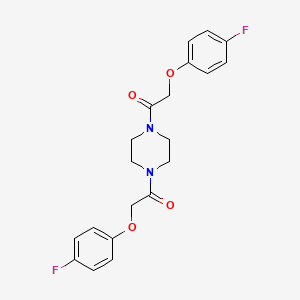

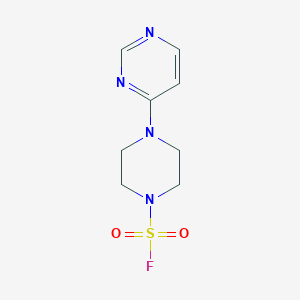
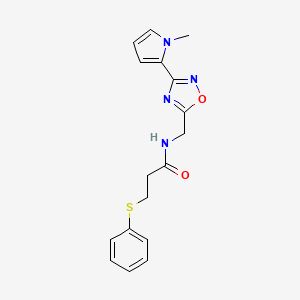
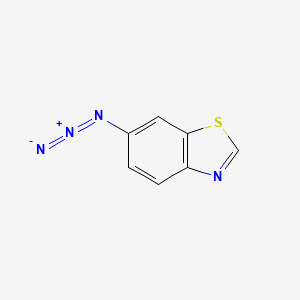
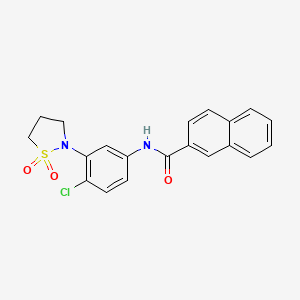
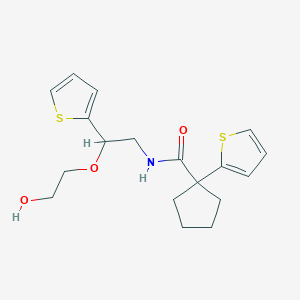
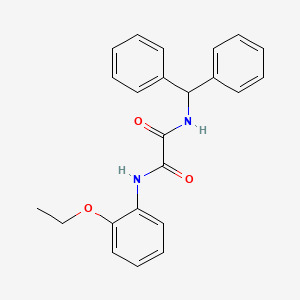

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2676354.png)
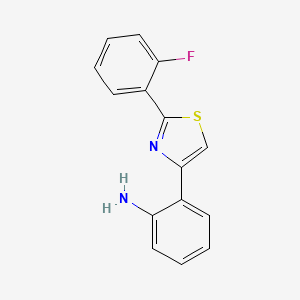
![(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2676357.png)
